Cas no 1797160-27-0 (2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide)
![2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide structure](https://ja.kuujia.com/scimg/cas/1797160-27-0x500.png)
2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide
-
- インチ: 1S/C19H24ClNO2/c1-23-19(11-21-18(22)16-4-2-3-5-17(16)20)14-7-12-6-13(9-14)10-15(19)8-12/h2-5,12-15H,6-11H2,1H3,(H,21,22)
- InChIKey: KENYQIOMGPRPJM-UHFFFAOYSA-N
- ほほえんだ: C(NCC1(OC)C2CC3CC1CC(C3)C2)(=O)C1=CC=CC=C1Cl
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 473.9±20.0 °C(Predicted)
- 酸性度係数(pKa): 14.00±0.46(Predicted)
2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6452-2152-5mg |
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide |
1797160-27-0 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
Life Chemicals | F6452-2152-5μmol |
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide |
1797160-27-0 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
Life Chemicals | F6452-2152-2mg |
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide |
1797160-27-0 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
Life Chemicals | F6452-2152-10mg |
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide |
1797160-27-0 | 90%+ | 10mg |
$118.5 | 2023-04-25 | |
Life Chemicals | F6452-2152-30mg |
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide |
1797160-27-0 | 90%+ | 30mg |
$178.5 | 2023-04-25 | |
Life Chemicals | F6452-2152-40mg |
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide |
1797160-27-0 | 90%+ | 40mg |
$210.0 | 2023-04-25 | |
Life Chemicals | F6452-2152-2μmol |
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide |
1797160-27-0 | 90%+ | 2μl |
$85.5 | 2023-04-25 | |
Life Chemicals | F6452-2152-20mg |
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide |
1797160-27-0 | 90%+ | 20mg |
$148.5 | 2023-04-25 | |
Life Chemicals | F6452-2152-50mg |
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide |
1797160-27-0 | 90%+ | 50mg |
$240.0 | 2023-04-25 | |
Life Chemicals | F6452-2152-1mg |
2-chloro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide |
1797160-27-0 | 90%+ | 1mg |
$81.0 | 2023-04-25 |
2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide 関連文献
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamideに関する追加情報
Professional Introduction to 2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide (CAS No. 1797160-27-0)
2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide, identified by its CAS number CAS NO. 1797160-27-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by their complex tricyclic structures and functional groups, which contribute to their unique chemical properties and potential biological activities.
The molecular structure of 2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide features a benzamide moiety linked to a tricyclic aliphatic backbone substituted with a chloro group and a methoxy-substituted methyl group. The tricyclo[3.3.1.13,7]decane ring system is particularly noteworthy, as it introduces conformational rigidity and steric constraints that can influence the compound's interactions with biological targets.
In recent years, there has been a growing interest in the development of tricyclic compounds for their potential applications in drug discovery. The structural motif of tricyclo[3.3.1.13,7]decane has been explored in various therapeutic contexts, including the treatment of neurological disorders, inflammation, and infectious diseases. The presence of a chloro group at the 2-position of the benzamide ring enhances the electrophilicity of the molecule, making it a valuable scaffold for further derivatization and lead optimization.
One of the most compelling aspects of 2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, particularly cancer. The benzamide moiety is known to interact with ATP-binding pockets in kinases, while the tricyclic system provides additional binding interactions that can enhance potency and selectivity.
Recent studies have highlighted the importance of conformationally constrained molecules in drug design. The rigid framework of tricyclo[3.3.1.13,7]decane ensures that the compound adopts a specific orientation when bound to its target protein, optimizing interactions and minimizing off-target effects. This structural feature has been leveraged in the design of novel inhibitors targeting protein-protein interactions and other enzyme families.
The methoxy group at the 2-position of the tricyclic ring adds another layer of functional complexity to 2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide. This substituent can participate in hydrogen bonding or hydrophobic interactions with biological targets, further modulating the compound's binding affinity and specificity. Additionally, the methoxy group can serve as a handle for further chemical modifications, allowing for the exploration of analogs with enhanced pharmacological properties.
In vitro studies have demonstrated promising activity profiles for derivatives of this class of compounds in various biological assays. For instance, some analogs have shown inhibitory effects on specific kinases associated with cancer cell proliferation and survival pathways. These findings have spurred further investigation into the potential therapeutic applications of 2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide and related molecules.
The synthesis of such complex molecules presents significant challenges due to their intricate stereochemistry and multiple functional groups required for optimal biological activity.CAS NO. 1797160-27-0 represents an important milestone in this regard, as it provides researchers with access to this unique chemical scaffold for further exploration.
The development of novel drug candidates often involves iterative processes that require careful optimization of both potency and selectivity.Tricyclo[3]. [3]. [1]. [13]. [7]. decane-based compounds offer a rich structural framework for such efforts due to their tunable properties and diverse biological interactions.Methoxy. substitution patterns can be particularly effective in modulating pharmacokinetic profiles by influencing solubility and metabolic stability.
The benzamide moiety remains one of the most studied pharmacophores in medicinal chemistry due to its broad range of biological activities.N-. [(] [] [] [] [] [] [] [] [] [] [] ) ] ben> derivatives continue to be explored for their potential applications in treating various diseases by targeting key enzymes and receptors involved in pathophysiological processes.
In conclusion, >structure >and >potential >applications >of >CAS NO.
1797160
27
0.
We
discuss
>This article provides an overview>of>the
>
>
>
>
>
>
>
how
>
the
>
unique
>
structural
>
features
of
this
>
compound,
including
>
the
presence
of
a
>
chloro
group,
a
>
methoxy-substituted
methyl
group,
and
a
>
tricyclo[
33.
11.
13.
7]
decane
backbone,
make
>
it
a
>
promising scaffold
for future drug discovery efforts.
Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
1797160-27-0 (2-Chloro-N-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]benzamide) 関連製品
- 930961-02-7(N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)
- 142554-61-8(tert-butyl N-(2S)-1-azido-4-methylpentan-2-ylcarbamate)
- 312527-92-7(6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one)
- 1187830-73-4(4-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride)
- 2680756-76-5(5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid)
- 2680680-91-3(benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate)
- 2205504-91-0(3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid)
- 1692642-54-8(5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid)
- 2551114-43-1(Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate)
- 2229499-57-2(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid)



